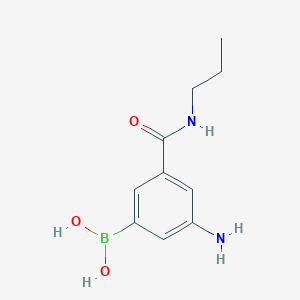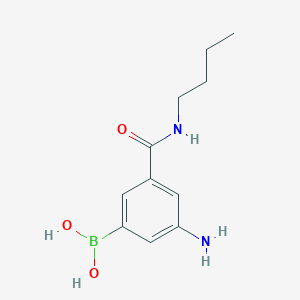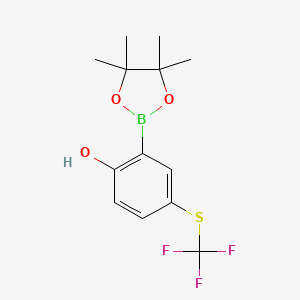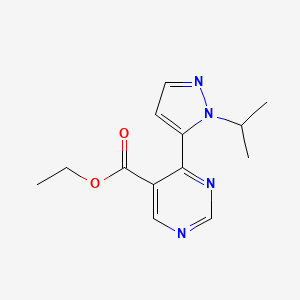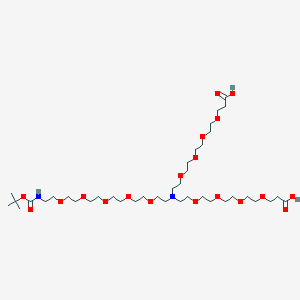
N-(Boc-PEG5)-N-bis(PEG4-acid)
描述
N-(Boc-PEG5)-N-bis(PEG4-acid): is a compound that belongs to the class of Boc-protected polyethylene glycol (PEG) linkers. These linkers are widely used in various chemical and biological applications due to their ability to enhance the solubility and stability of molecules. The Boc (tert-butoxycarbonyl) group can be deprotected under acidic conditions to generate a free amine group, making it a versatile tool in synthetic chemistry .
作用机制
Target of Action
N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, PEGylated crosslinker .
Mode of Action
This compound features a carboxylic acid at one end and a Boc-protected amino group at the other . The Boc group can be deprotected under mildly acidic conditions to generate a free amine group . The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .
Biochemical Pathways
It can be used to modify biomolecules, potentially altering their function or interaction with other molecules .
Pharmacokinetics
The pharmacokinetics of N-(Boc-PEG5)-N-bis(PEG4-acid) would largely depend on the specific context in which it is used. As a linker, its ADME properties would be influenced by the molecules it is connected to. The hydrophilic PEG linker facilitates solubility in biological applications .
Result of Action
The primary result of the action of N-(Boc-PEG5)-N-bis(PEG4-acid) is the formation of a stable amide bond between the carboxylic acid end of the linker and a primary or secondary amine . This can be used to create a wide variety of compounds for use in chemical biology and medicinal chemistry .
Action Environment
The action of N-(Boc-PEG5)-N-bis(PEG4-acid) can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions . Additionally, the formation of the amide bond between the carboxylic acid end of the linker and a primary or secondary amine is typically carried out under specific reaction conditions .
生化分析
Biochemical Properties
N-(Boc-PEG5)-N-bis(PEG4-acid) plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid groups readily react with primary and secondary amines under conditions such as EDC, DCC, or HATU coupling . This compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds, which can enhance the solubility and stability of these biomolecules. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) also help in reducing immunogenicity and increasing the half-life of therapeutic proteins.
Molecular Mechanism
The mechanism of action of N-(Boc-PEG5)-N-bis(PEG4-acid) involves its ability to form stable amide bonds with primary and secondary amines. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) can also facilitate the delivery of bioactive molecules to specific cellular targets, thereby modulating gene expression and cellular metabolism. The Boc-protected amino group can be deprotected under acidic conditions to generate a free amine group, which can further interact with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Boc-PEG5)-N-bis(PEG4-acid) can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of enzymes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with N-(Boc-PEG5)-N-bis(PEG4-acid) demonstrating sustained activity and stability under physiological conditions .
Dosage Effects in Animal Models
The effects of N-(Boc-PEG5)-N-bis(PEG4-acid) vary with different dosages in animal models. At lower doses, this compound can enhance the solubility and stability of therapeutic proteins without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential immunogenicity and off-target interactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
N-(Boc-PEG5)-N-bis(PEG4-acid) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its degradation and clearance from the body. The PEG chains in this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. Additionally, N-(Boc-PEG5)-N-bis(PEG4-acid) can affect the pharmacokinetics and pharmacodynamics of therapeutic proteins and peptides by enhancing their stability and solubility .
Transport and Distribution
Within cells and tissues, N-(Boc-PEG5)-N-bis(PEG4-acid) is transported and distributed through interactions with transporters and binding proteins. The PEG chains in this compound facilitate its solubility and distribution, allowing it to reach specific cellular targets. The localization and accumulation of N-(Boc-PEG5)-N-bis(PEG4-acid) within cells can influence its activity and function, with potential effects on cellular signaling pathways and gene expression .
Subcellular Localization
N-(Boc-PEG5)-N-bis(PEG4-acid) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. The PEG chains in N-(Boc-PEG5)-N-bis(PEG4-acid) can also influence its localization by enhancing its solubility and stability in different cellular environments. This subcellular localization can impact the compound’s ability to modulate cellular processes and interact with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Boc-PEG5)-N-bis(PEG4-acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material with PEG5 and PEG4 units.
Boc Protection: The PEGylated intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting group.
Acid Functionalization:
Industrial Production Methods: Industrial production of N-(Boc-PEG5)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
化学反应分析
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group.
Conjugation: The free amine group can undergo various conjugation reactions with other molecules, such as proteins or drugs.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Acidic Conditions: For Boc deprotection, common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reagents: For conjugation reactions, reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides (e.g., EDC) are commonly used.
Major Products:
Free Amine Derivatives: Formed after Boc deprotection.
Conjugated Molecules: Formed after conjugation with other molecules.
科学研究应用
Chemistry: N-(Boc-PEG5)-N-bis(PEG4-acid) is used as a linker in the synthesis of complex molecules, including polymers and dendrimers. It enhances the solubility and stability of these molecules.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It improves their solubility and reduces immunogenicity, making them more suitable for therapeutic applications.
Medicine: N-(Boc-PEG5)-N-bis(PEG4-acid) is used in the development of drug delivery systems. It helps in the targeted delivery of drugs to specific tissues, improving their efficacy and reducing side effects.
Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and personal care items. It enhances the stability and performance of these products .
相似化合物的比较
- N-(Boc-PEG4)-N-bis(PEG3-acid)
- N-(Boc-PEG6)-N-bis(PEG5-acid)
- N-(Boc-PEG3)-N-bis(PEG2-acid)
Comparison: N-(Boc-PEG5)-N-bis(PEG4-acid) is unique due to its specific PEG chain lengths and the presence of both Boc and carboxylic acid groups. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications. Compared to similar compounds with shorter or longer PEG chains, N-(Boc-PEG5)-N-bis(PEG4-acid) offers optimal properties for both chemical and biological applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFYGSVGACOQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100483 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093152-87-3 | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


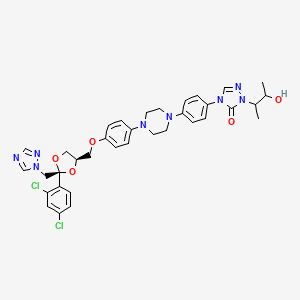
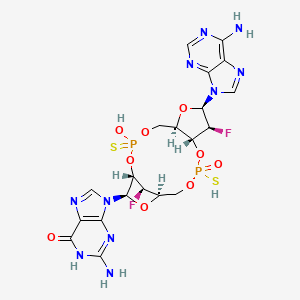
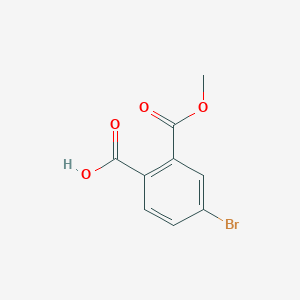
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3325215.png)


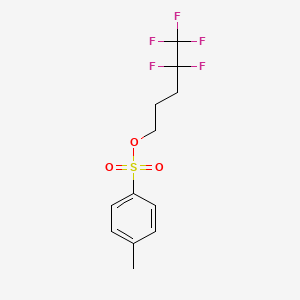
![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)
